molecular formula C6H12ClN3 B2490216 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride CAS No. 2219380-35-3

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride

Numéro de catalogue B2490216
Numéro CAS: 2219380-35-3
Poids moléculaire: 161.63
Clé InChI: CIBAQAMFSWUCAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Spirocyclic amines, including diazaspiro compounds, represent a versatile class of molecules with significant synthetic and medicinal interest. These compounds often feature in the development of pharmacologically active agents due to their unique structural properties.

Synthesis Analysis

Spirocyclic compounds, akin to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, are synthesized through various methods, including reductive amination and cyclization reactions. For example, a practical route to 2,6-diazaspiro[3.3]heptanes has been described through reductive amination of readily available aldehydes with primary amines or anilines, highlighting the synthetic accessibility of diazaspiro structures (Hamza et al., 2007).

Molecular Structure Analysis

Molecular mechanics and energy minimization techniques have been used to analyze the structural parameters of diazaspiro compounds. These studies provide detailed insights into the conformations and stability of such molecules, which are crucial for understanding their chemical behavior and potential applications (Farag et al., 2008).

Applications De Recherche Scientifique

Photoisomerization and Synthesis of Spiro Compounds

  • Photoisomerization Studies : Research conducted by Gstach and Kisch (1982) investigated the photoisomerization of 1,2-Diazaspiro[2.5]oct-1-ene. The study demonstrated that upon selective irradiation in the presence of dimethyl acetylenedicarboxylate, it undergoes photoisomerisation, followed by 1,3-dipolar cycloaddition, leading to the formation of spiro-3H-pyrazole and other compounds (Gstach & Kisch, 1982).

Electrophilic Amination

  • Reactions with C-H-Acidic Compounds : A study by Andreae et al. (1992) explored the electrophilic amination of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds. This research provided insights into the reactivity of diazaspirocycles in the formation of diverse compounds through amination (Andreae, Schmitz, Wulf, & Schulz, 1992).

Malaria Treatment Research

  • Antimalarial Properties : A novel diazaspiro[3.4]octane series, related to 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride, was identified for its efficacy against multiple stages of the malaria parasite Plasmodium falciparum. This research underscored the potential of such compounds in antimalarial drug development (Le Manach et al., 2021).

Chiroptical Studies

  • Chiroptical Properties : Research on the chiroptical properties of diazirine chromophores, including 1,2-Diazaspiro[2.5]oct-1-ene, was conducted by Shustov et al. (1990). This study contributed to the understanding of the Cotton effect in such compounds (Shustov, Varlamov, Rauk, & Kostyanovskii, 1990).

Synthesis and Catalytic Applications

  • Pd-catalyzed Aryl Amination : Burkhard and Carreira (2008) reported the synthesis of 2,6-diazaspiro[3.3]heptane, a structural analogue, demonstrating its usefulness in arene amination reactions. This highlights the potential of diazaspirocycles in catalytic processes (Burkhard & Carreira, 2008).

Peptide Synthesis

  • Dipeptide Synthons : The synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, related to diazaspirocycles, was investigated by Suter et al. (2000) for use in peptide synthesis. These compounds serve as novel dipeptide building blocks (Suter, Stoykova, Linden, & Heimgartner, 2000).

Drug Discovery and Synthesis of Novel Scaffolds

  • Drug Discovery Scaffolds : Jenkins et al. (2009) synthesized novel spiro scaffolds inspired by bioactive natural products, demonstrating the utility of spirocyclic compounds like diazaspirocycles in drug discovery (Jenkins et al., 2009).

  • CCR4 Antagonists : Research by Shukla et al. (2016) involved the synthesis of 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine, a compound structurally related to diazaspirocycles, showing potential as CCR4 antagonists in therapeutic applications (Shukla et al., 2016).

Safety and Hazards

The safety information for 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Propriétés

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-5-1-3-6(4-2-5)8-9-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAQAMFSWUCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)N=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2219380-35-3
Record name 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.